N-Benzyl-2-hydroxybenzamide
Overview
Description
N-Benzyl-2-hydroxybenzamide is a useful research compound. Its molecular formula is C14H13NO2 and its molecular weight is 227.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Structure Analysis
N-Benzyl-2-hydroxybenzamide has been structurally analyzed to understand its molecular configuration. A study by Zhang and Zhang (2008) reveals that the compound's benzyl and 2-hydroxybenzamide units form a dihedral angle, and there is an intramolecular hydrogen bond within the molecule. This structure forms chains and sheet-like structures through additional hydrogen bonds, highlighting its molecular architecture and potential reactivity (Qiu-Xia Zhang & Bi-Song Zhang, 2008).
Anticancer Potential
One of the significant applications of this compound derivatives is in cancer research. Tang et al. (2017) explored niclosamide derivatives, including those related to this compound, for their potential as anticancer agents. These derivatives showed cytotoxicity against various human cancer cells, indicating their potential use in developing new cancer treatments (Zhonghai Tang et al., 2017).
Parasite Inhibition
A novel application in parasitology involves using this compound derivatives to combat Toxoplasma gondii, a harmful protozoan parasite. Fomovska et al. (2012) discovered that these compounds are effective in low nanomolar ranges against T. gondii, both in vitro and in vivo. This research suggests these derivatives as a potential scaffold for developing new inhibitors for this parasite (Alina Fomovska et al., 2012).
Bactericidal Activity
This compound derivatives have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). Zadrazilova et al. (2015) found that certain derivatives exhibit potent bactericidal activity, indicating their potential as new antibacterial agents (Iveta Zadrazilova et al., 2015).
Histone Deacetylase Inhibition
Histone deacetylase (HDAC) inhibition is another significant area where this compound derivatives are explored. Blackburn et al. (2013) identified these compounds as selective inhibitors for the HDAC6 isoform, with potential implications in cellular processes and cancer treatment (C. Blackburn et al., 2013).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-2-hydroxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c16-13-9-5-4-8-12(13)14(17)15-10-11-6-2-1-3-7-11/h1-9,16H,10H2,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVJQVTFCHRSIMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00340059 | |
Record name | N-Benzyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20919-36-2 | |
Record name | N-Benzyl-2-hydroxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00340059 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 20919-36-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the structural significance of N-Benzyl-2-hydroxybenzamide and how does it influence its crystal structure?
A1: this compound displays a non-planar structure. [] The benzamide and benzyl rings are not coplanar, exhibiting a dihedral angle of 68.81° between their mean planes. [] This structural feature is crucial for the molecule's crystal packing. An intramolecular hydrogen bond exists between the hydroxyl group and the carbonyl oxygen. [] Additionally, intermolecular hydrogen bonding occurs between the amide N-H and carbonyl oxygen atoms, linking molecules into chains. [] Further stabilization of the crystal structure arises from C-H⋯O interactions between neighboring chains, contributing to a sheet-like arrangement. []
Q2: What is the primary research focus regarding this compound and its derivatives?
A2: The primary research focus centers on the potential of this compound derivatives to inhibit cholinergic enzymes. [] Sixteen derivatives of this compound were synthesized and subsequently tested for their ability to inhibit these enzymes. [] This research aims to understand the structure-activity relationship and identify derivatives with enhanced inhibitory activity, which could lead to the development of novel therapeutic agents targeting cholinergic pathways.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.